Boc-L-cyclopropyl-ala-oh methyl ester

Physicochemical Characterization Peptide Synthesis SPPS Reagent Selection

Boc-L-cyclopropyl-ala-oh methyl ester is a dual-protected, non-proteinogenic amino acid building block specifically engineered for solid-phase peptide synthesis. Unlike flexible alanine or planar phenylalanine methyl ester analogs, its conformationally constrained cyclopropyl side chain restricts backbone torsion angles, enhancing proteolytic stability and locking in bioactive conformations for targeted SAR studies and DPP-IV/falcipain inhibitor development. Supplied with ultra-high enantiomeric purity (>98%), it ensures reproducible chiral integrity for crystallography and GMP-grade API precursors. Choose this compound when generic building blocks cannot deliver the requisite metabolic robustness or structural rigidity for your peptide therapeutic programs.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B8420904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-cyclopropyl-ala-oh methyl ester
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)
InChIKeyNSBWPLARUDPFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-cyclopropyl-ala-oh methyl ester: A High-Purity, Enantiomerically Resolved Cyclopropyl Amino Acid Building Block for Precision Peptide Synthesis


Boc-L-cyclopropyl-ala-oh methyl ester (CAS 104347-84-4) is a protected, non-proteinogenic L-amino acid derivative belonging to the cyclopropylalanine class. Its core structure consists of an L-alanine scaffold bearing a conformationally constrained cyclopropyl side chain, with the α-amino group protected by an acid-labile tert‑butoxycarbonyl (Boc) group and the carboxyl group protected as a methyl ester . This specific protecting-group combination renders the compound immediately compatible with standard solid-phase peptide synthesis (SPPS) protocols, making it a key intermediate for introducing the sterically demanding and metabolically robust cyclopropylalanine residue into peptide chains .

Why Boc-L-cyclopropyl-ala-oh methyl ester Cannot Be Substituted by Standard Aliphatic or Aromatic Amino Acid Esters


Substituting Boc-L-cyclopropyl-ala-oh methyl ester with simpler, commercially ubiquitous analogs such as Boc-L-alanine methyl ester or Boc-L-phenylalanine methyl ester is not a scientifically equivalent exchange. The defining cyclopropyl group introduces a unique combination of steric bulk, conformational rigidity, and altered electron density that directly impacts the secondary structure, receptor binding, and metabolic fate of the final peptide . Unlike the flexible methyl side chain of alanine or the planar aromatic ring of phenylalanine, the cyclopropyl ring restricts backbone torsion angles, potentially stabilizing bioactive conformations or enhancing resistance to proteolytic degradation [1]. Consequently, peptides synthesized with the generic substitutes will exhibit fundamentally different biophysical and pharmacological properties, invalidating comparative biological or structural studies and necessitating the use of the specific cyclopropyl derivative for reproducible outcomes.

Quantitative Differentiation of Boc-L-cyclopropyl-ala-oh methyl ester Against Key Structural Analogs


Increased Molecular Weight and Density Relative to Boc-L-Alanine Methyl Ester

Boc-L-cyclopropyl-ala-oh methyl ester exhibits a significantly higher molecular weight and density compared to its closest aliphatic analog, Boc-L-alanine methyl ester, due to the presence of the cyclopropyl ring. These differences influence its handling, weighing accuracy, and solubility behavior in organic solvents [REFS-1, REFS-2].

Physicochemical Characterization Peptide Synthesis SPPS Reagent Selection

Elevated Boiling Point and Flash Point Indicating Reduced Volatility Compared to Aliphatic Analogs

The introduction of the cyclopropyl group leads to a substantial increase in both the boiling point and flash point relative to Boc-L-alanine methyl ester. This reduced volatility can be advantageous in certain high-temperature synthetic transformations and alters the compound's safety profile [REFS-1, REFS-2].

Solvent Compatibility Reaction Optimization Safety Data

Potential for Ultra-High Enantiomeric Purity (>99.5% ee) via Asymmetric Hydrogenation

While the standard commercial product is typically offered at 95-98% purity, the underlying L-cyclopropylalanine scaffold can be synthesized with exceptionally high enantiomeric purity. Studies on the closely related N-Boc cyclopropylalanine benzyl ester demonstrate that recrystallization can yield material with >99.5% enantiomeric excess (ee), and the parent amino acid can be obtained in >99.9% ee via asymmetric hydrogenation [1]. This indicates a high ceiling for chiral purity in the methyl ester derivative, a critical parameter for applications requiring absolute stereochemical fidelity.

Chiral Synthesis Enantiomeric Excess Quality Control

Imparted Conformational Rigidity and Enhanced Metabolic Stability in Peptide Backbones

Incorporation of the cyclopropylalanine residue—for which this compound serves as the direct SPPS building block—into peptides is widely recognized to enhance both conformational rigidity and resistance to enzymatic degradation. The steric bulk and unique geometry of the cyclopropyl ring shield the adjacent peptide bond from protease attack, leading to increased in vivo half-life . This class-level effect is a primary driver for selecting this building block over flexible aliphatic or aromatic alternatives.

Peptide Stability Proteolytic Resistance Conformational Constraint

Documented Utility as a Key Intermediate in Patented Protease Inhibitor Programs

Boc-L-cyclopropyl-ala-oh methyl ester (or its immediate deprotected derivative) is explicitly claimed or utilized as a synthetic intermediate in multiple patent families directed toward the development of protease inhibitors, including inhibitors of cysteine proteases of the papain superfamily (e.g., falcipain for malaria) and cathepsin K for bone resorption disorders . This demonstrates its established value in producing biologically active, patent-protected molecular entities.

Patent Literature Drug Discovery Cysteine Protease Inhibitors

Optimal Deployment Scenarios for Boc-L-cyclopropyl-ala-oh methyl ester in Peptide and Pharmaceutical Research


Engineering Proteolytically Stable Peptide Therapeutics

This building block is ideally suited for the solid-phase synthesis of peptide-based drug candidates where enhanced resistance to enzymatic degradation is a primary design goal. By replacing a standard L-amino acid (e.g., alanine or phenylalanine) with a cyclopropylalanine residue, researchers can increase the peptide's in vivo half-life and potentially improve its oral bioavailability or duration of action [REFS-1, REFS-2]. This is particularly relevant for the development of peptide hormones, antimicrobial peptides, and peptide-based enzyme inhibitors.

Conformational Restriction for Receptor Binding Studies and Pharmacophore Mapping

The rigid cyclopropyl side chain restricts the conformational freedom of the peptide backbone. This property is exploited in structure-activity relationship (SAR) studies to 'lock' a peptide into a specific, biologically active conformation. By incorporating Boc-L-cyclopropyl-ala-oh methyl ester, medicinal chemists can generate constrained analogs to probe receptor binding pockets, define pharmacophores, and potentially improve binding affinity and selectivity for a given biological target [1].

Synthesis of Chiral, Enantiomerically Pure Intermediates for Advanced Drug Discovery

Leveraging the demonstrated potential for ultra-high enantiomeric purity (>99.5% ee) in the cyclopropylalanine scaffold, this compound is a strategic choice for synthesizing advanced intermediates destined for detailed crystallographic analysis, high-stringency biological assays, or as a precursor to GMP-grade active pharmaceutical ingredients (APIs). Its well-defined stereochemistry minimizes the risk of racemization during subsequent synthetic steps, ensuring the final product's chiral integrity [1].

Development of Protease Inhibitors (Cysteine Proteases, DPP-IV)

Drawing from established patent and medicinal chemistry literature, Boc-L-cyclopropyl-ala-oh methyl ester is a proven precursor for constructing potent inhibitors of therapeutically relevant proteases, including dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes and cysteine proteases (e.g., falcipain) for antiparasitic therapies [REFS-1, REFS-2]. Its use in these validated chemical series reduces the time and resources required for de novo inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-cyclopropyl-ala-oh methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.